Magnesium Methanidylbenzene Chloride
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Overview
Description
Magnesium Methanidylbenzene Chloride, also known as Benzylmagnesium Chloride, is an organometallic compound with the molecular formula C₇H₇ClMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found in solution form, often in tetrahydrofuran (THF) or other ethers, and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium Methanidylbenzene Chloride is synthesized through the reaction of benzyl chloride with magnesium metal in the presence of an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C6H5CH2Cl+Mg→C6H5CH2MgCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where benzyl chloride and magnesium are combined under controlled conditions. The process ensures high purity and yield by maintaining anhydrous conditions and using high-purity reagents. The product is often stored and transported in sealed containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Magnesium Methanidylbenzene Chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The reactions are often exothermic and require careful temperature control .
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. For example:
C6H5CH2MgCl+R2C=O→C6H5CH2C(OH)R2
Scientific Research Applications
Magnesium Methanidylbenzene Chloride has numerous applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of Magnesium Methanidylbenzene Chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide (C₆H₅MgBr): Another Grignard reagent used in similar reactions.
Methylmagnesium Chloride (CH₃MgCl): Used for methylation reactions.
Ethylmagnesium Bromide (C₂H₅MgBr): Used for ethylation reactions.
Uniqueness
Magnesium Methanidylbenzene Chloride is unique due to its benzyl group, which provides additional reactivity and selectivity in organic synthesis. It is particularly useful in forming benzyl-substituted products, which are valuable intermediates in pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
magnesium;methanidylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZYJKGDJPHQO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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